6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-3-carboxylic acid
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Overview
Description
6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrido[3,2-B][1,4]oxazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazine ring . The reaction conditions often require refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can diffuse into cells due to its lipophilicity and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrido[2,3-C]pyridazine derivatives: These compounds share a similar pyridine-oxazine structure but differ in their specific functional groups and biological activities.
4-(2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl sulfonyl) anilino stearic acid: Another related compound with potential anti-inflammatory properties.
Uniqueness
6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-3-carboxylic acid is unique due to its specific structure and the presence of a carboxylic acid group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H10N2O3 |
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Molecular Weight |
194.19 g/mol |
IUPAC Name |
6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5-2-3-7-8(10-5)11-6(4-14-7)9(12)13/h2-3,6H,4H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
QQIVUGQATBEHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)OCC(N2)C(=O)O |
Origin of Product |
United States |
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